molecular formula C20H16CaO8P2 B1619833 Calcium dinaphthyl di(hydrogen phosphate) CAS No. 4588-86-7

Calcium dinaphthyl di(hydrogen phosphate)

Cat. No.: B1619833
CAS No.: 4588-86-7
M. Wt: 486.4 g/mol
InChI Key: WGGGAHWRVWXHBG-UHFFFAOYSA-L
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Description

Calcium dinaphthyl di(hydrogen phosphate) is a chemical compound that belongs to the class of organophosphates It is composed of calcium ions, dinaphthyl groups, and di(hydrogen phosphate) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium dinaphthyl di(hydrogen phosphate) typically involves the reaction of dinaphthyl phosphate with calcium salts under controlled conditions. One common method is to react dinaphthyl phosphate with calcium chloride in an aqueous solution, followed by precipitation and purification steps. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of calcium dinaphthyl di(hydrogen phosphate) may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Additionally, advanced purification techniques, such as crystallization and filtration, are employed to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Calcium dinaphthyl di(hydrogen phosphate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The dinaphthyl groups can be substituted with other functional groups, resulting in new derivatives with altered characteristics.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents, and the conditions vary depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of calcium dinaphthyl di(hydrogen phosphate). These derivatives may exhibit different physical and chemical properties, making them suitable for specific applications.

Scientific Research Applications

Calcium dinaphthyl di(hydrogen phosphate) has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of calcium dinaphthyl di(hydrogen phosphate) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dicalcium phosphate: A common calcium phosphate compound used in food and pharmaceutical industries.

    Monocalcium phosphate: Another calcium phosphate compound with applications in food additives and fertilizers.

    Hydroxyapatite: A naturally occurring mineral form of calcium apatite, widely used in biomedical applications.

Uniqueness

Calcium dinaphthyl di(hydrogen phosphate) is unique due to the presence of dinaphthyl groups, which impart distinct chemical and physical properties. These properties differentiate it from other calcium phosphate compounds and make it suitable for specialized applications in various fields.

Properties

IUPAC Name

calcium;naphthalen-1-yl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H9O4P.Ca/c2*11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h2*1-7H,(H2,11,12,13);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGGAHWRVWXHBG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16CaO8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4588-86-7
Record name Calcium dinaphthyl di(hydrogen phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004588867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium dinaphthyl di(hydrogen phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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